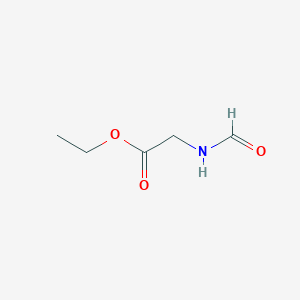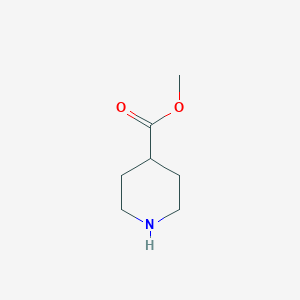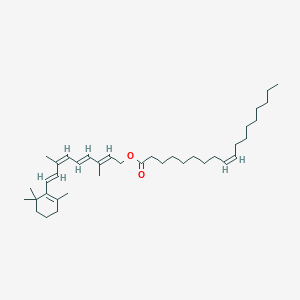
9-cis-Retinyl Oleate
Overview
Description
9-cis-Retinyl Oleate is a retinoid compound derived from vitamin A It is an ester formed by the combination of 9-cis-retinol and oleic acid Retinoids, including this compound, play crucial roles in various biological processes, such as vision, cellular differentiation, and immune function
Mechanism of Action
Target of Action
The primary target of 9-cis-Retinyl Oleate is the retinal pigment epithelium–specific 65-kDa protein (RPE65) found in the eye . This protein plays a crucial role in the visual cycle, which is the biological conversion of light energy to electrical signaling by retinal photoreceptors .
Mode of Action
This compound interacts with its target by regenerating visual pigments in the form of iso-rhodopsin . This process is initiated when a photon is absorbed, triggering the photoisomerization of the chromophore into its trans form . The isomerized chromophore, all-trans-retinal, is then reduced to all-trans-retinol, transported to the retinal pigment epithelium (RPE), and converted to fatty acid all-trans-retinyl esters .
Biochemical Pathways
The biochemical pathway affected by this compound is the visual cycle. Retinol is oxidized once to generate retinal and twice to generate retinoic acid (RA). For the generation of the 9-cis- or 11-cis-retinoids, an isomerization reaction takes place prior to the first oxidation . The enzymes for most of these activities have been identified .
Pharmacokinetics
The pharmacokinetics of this compound involves its administration through oral gavage to mice . The compound is delivered in an oil-based vehicle solution, with soybean oil providing the highest metabolite levels in plasma . The compound is administered in doses ranging from 1 to 100 mg/kg .
Result of Action
The administration of this compound results in significant dose-dependent improvement in electroretinographic responses . It induces remarkable improvement of retinal function . Mice given either daily or intermittent this compound treatment displayed dose-dependent improvement of retinal function and morphology .
Action Environment
The action of this compound is influenced by environmental factors such as light exposure. Studies have shown that age-related decreases in retinal rod cell function cannot be explained by rod cell loss, abnormal retinal plasticity, or any signs of retinal disease . A dramatic slowing of rod-mediated dark adaptation after light exposure associated with human aging was related to delayed regeneration of rhodopsin . The administration of this compound improves this condition, suggesting a potential therapeutic approach to prevent age-related retinal dysfunction .
Biochemical Analysis
Biochemical Properties
9-cis-Retinyl Oleate is involved in several biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is lecithin:retinol acyltransferase (LRAT), which catalyzes the esterification of retinol to retinyl esters, including this compound . This interaction is crucial for the storage and mobilization of vitamin A in the body. Additionally, this compound can be hydrolyzed by retinyl ester hydrolases to release 9-cis-retinol, which can then be oxidized to 9-cis-retinoic acid, a potent regulator of gene expression .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In retinal cells, it plays a critical role in the visual cycle by serving as a precursor to 9-cis-retinal, which is essential for the regeneration of rhodopsin, a light-sensitive receptor protein . This compound also influences cell signaling pathways by activating retinoid X receptors (RXRs), which regulate the expression of genes involved in cell differentiation, proliferation, and apoptosis . Furthermore, this compound affects cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 9-cis-retinoic acid, which binds to and activates RXRs . These receptors form heterodimers with retinoic acid receptors (RARs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to changes in gene expression . Additionally, this compound can be hydrolyzed to release 9-cis-retinol, which is then oxidized to 9-cis-retinoic acid . This process is facilitated by enzymes such as retinol dehydrogenases and retinal dehydrogenases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. Long-term administration of this compound in animal models has shown that it can improve visual function and preserve retinal morphology . The stability and degradation of this compound are also important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can improve visual function and retinal health without causing significant adverse effects . High doses of this compound can lead to toxicity and adverse effects, such as liver damage and hypervitaminosis A . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing the risk of toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the visual cycle and retinoid metabolism. It is esterified by LRAT to form retinyl esters, which are stored in the liver and other tissues . Upon demand, these esters are hydrolyzed to release retinol, which can be oxidized to retinal and further to retinoic acid . The conversion of this compound to 9-cis-retinoic acid is a key step in its metabolic pathway, as 9-cis-retinoic acid is the active form that regulates gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several proteins and transporters. Retinol-binding protein (RBP) is responsible for the transport of retinol in the bloodstream, while cellular retinol-binding proteins (CRBPs) facilitate the intracellular transport of retinol and its esters . This compound is distributed to various tissues, including the liver, where it is stored as retinyl esters . The distribution of this compound is influenced by its binding to specific proteins and its solubility in lipids .
Subcellular Localization
The subcellular localization of this compound is primarily in lipid droplets within cells, where it is stored as retinyl esters . These lipid droplets are found in various tissues, including the liver, adipose tissue, and retinal pigment epithelium . The localization of this compound within these compartments is essential for its storage and mobilization. Additionally, this compound can be transported to the nucleus, where it is converted to 9-cis-retinoic acid and exerts its effects on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-Retinyl Oleate typically involves the esterification of 9-cis-retinol with oleic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under anhydrous conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified using chromatographic techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar catalysts and conditions. The reaction is carried out in reactors designed for efficient mixing and temperature control. The product is then subjected to purification steps, including distillation and recrystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 9-cis-Retinyl Oleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-cis-retinoic acid, a biologically active form of vitamin A.
Reduction: The compound can be reduced back to 9-cis-retinol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 9-cis-retinol and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Oxidation: 9-cis-retinoic acid.
Reduction: 9-cis-retinol.
Hydrolysis: 9-cis-retinol and oleic acid.
Scientific Research Applications
9-cis-Retinyl Oleate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other retinoid compounds.
Biology: The compound is studied for its role in cellular differentiation and gene expression.
Medicine: this compound is investigated for its potential therapeutic effects in treating retinal diseases and certain cancers.
Industry: It is used in the formulation of cosmetic products due to its skin-regenerative properties.
Comparison with Similar Compounds
All-trans-Retinyl Oleate: Another retinoid ester with similar biological functions but different geometric configuration.
9-cis-Retinyl Acetate: A related compound with similar applications but different ester group.
11-cis-Retinyl Oleate: Another isomer with distinct roles in the visual cycle.
Uniqueness: 9-cis-Retinyl Oleate is unique due to its specific geometric configuration, which allows it to interact with different receptors and enzymes compared to its isomers. This uniqueness makes it valuable in research focused on understanding the distinct biological pathways mediated by different retinoid isomers.
Properties
IUPAC Name |
[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3/b15-14-,25-22+,29-28+,33-24-,34-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKDHZXYYBPLHI-SNTFCKTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H62O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433316 | |
| Record name | 9-cis-Retinyl Oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79433-57-1 | |
| Record name | 9-cis-Retinyl Oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


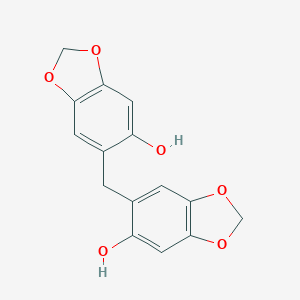
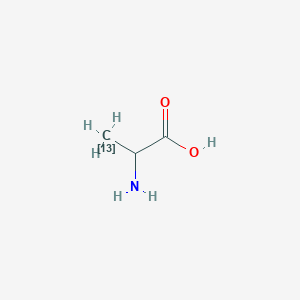

![[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B140458.png)

